molecular formula C9H6ClN B1281262 6-Chloroisoquinoline CAS No. 62882-02-4

6-Chloroisoquinoline

Cat. No. B1281262
CAS RN: 62882-02-4
M. Wt: 163.6 g/mol
InChI Key: NCJNOOHAQSFEJN-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline is a chlorinated derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, like other quinolines, is known for its diverse biological activities and is often used as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those related to 6-chloroisoquinoline, involves multiple steps such as cyclization, nitrification, chlorination, and sometimes complex reactions like the Bischler-Napieralski reaction. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and proceeds through cyclization, nitrification, and chlorination steps, achieving a high yield of 85% . Similarly, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized from 3,4-dimethoxy phenethylamine via acylation, followed by the Bischler-Napieralski reaction and reduction, with an overall yield of 41.1% .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined using single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . The molecular structure of 6-chloroquinoline itself has been studied using experimental techniques and DFT calculations, which helped in assigning vibrational modes and understanding the electronic structure .

Chemical Reactions Analysis

The chemical reactivity of 6-chloroquinoline has been explored through studies of its electronic features. The chlorine substitution is found to significantly alter the reactive nature of the quinoline moiety. The compound's reactivity has been analyzed based on frontier molecular orbital properties, molecular electrostatic potential surface characteristics, and atomic charge analysis . Additionally, the polarographic behavior of 6-chloroquinoline in solutions has been studied, revealing a complex reduction mechanism at the dropping mercury electrode .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by the presence of chlorine atoms. For instance, the antioxidant activity of novel chloroquinoline derivatives has been assessed, showing good inhibition percentages compared to ascorbic acid . The polarographic reduction of 6-chloroquinoline indicates that the presence of chlorine affects its electrochemical behavior . The metastable forms of 6-chloroquinolin-2(1H)-one exhibit different crystal packing and intermolecular interactions, which affect their spectroscopic properties and thermal behavior .

Scientific Research Applications

Medicinal Chemistry

Quinoline, which includes 6-Chloroisoquinoline, is a core template in drug design due to its broad spectrum of bioactivity .

Application

Quinoline motifs have substantial efficacies for future drug development . They have been used in the development of various drugs due to their broad spectrum of bioactivity .

Methods of Application

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The specific methods of synthesis would depend on the particular derivative being produced.

Results or Outcomes

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Synthesis of Isoquinoline Derivatives

Isoquinolines, including 6-Chloroisoquinoline, are an important class of natural alkaloids that demonstrate a wide range of biological activities .

Application

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Methods of Application

The specific methods of synthesis would depend on the particular derivative being produced. Numerous derivatives of the bioactive isoquinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

The development of these new methods has led to the efficient synthesis of isoquinoline and its derivatives, which can be used in various applications due to their wide range of biological activities .

High-Boiling Solvent

Quinoline, which includes 6-Chloroisoquinoline, is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent .

Application

Quinoline is used as a solvent in various laboratory applications due to its high boiling point .

Methods of Application

Quinoline can be used as a solvent in various chemical reactions and processes that require high temperatures .

Results or Outcomes

The use of quinoline as a high-boiling solvent can facilitate certain chemical reactions and processes that require high temperatures .

Catalyst-free Processes in Water

Isoquinolines, including 6-Chloroisoquinoline, are an important class of natural alkaloids, that demonstrate a wide range of biological activities .

Application

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . One such method involves catalyst-free processes in water .

Methods of Application

The specific methods of synthesis would depend on the particular derivative being produced. Numerous derivatives of the bioactive isoquinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

The development of these new methods has led to the efficient synthesis of isoquinoline and its derivatives, which can be used in various applications due to their wide range of biological activities .

Storage and Shipping

6-Chloroisoquinoline is a white to yellow to brown solid that is stored in a refrigerator and shipped at room temperature .

Application

6-Chloroisoquinoline is used in various laboratory applications due to its stability and ease of storage and shipping .

Methods of Application

6-Chloroisoquinoline can be used in various chemical reactions and processes that require stable compounds .

Results or Outcomes

The use of 6-Chloroisoquinoline can facilitate certain chemical reactions and processes that require stable compounds .

Safety And Hazards

6-Chloroisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNOOHAQSFEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494878
Record name 6-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline

CAS RN

62882-02-4
Record name 6-Chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-chlorobenzaldehyde (10 g) was cyclized with aminoacetaldehyde diethyl acetal according to the procedure of Hendrickson, et. al., J. Org. Chem., 48, 3344 (1983), to give 6-chloroisoquinoline (600 mg). Nitration of the obtained product using the procedure of Campbell et. al., J. Am. Chem. Soc., 68, 1559 (1946) gave 6-chloro-5-nitroisoquinoline (700 mg). Substitution of 6-chloro for thiomethoxide according to the procedure of Massie, Iowa State Coll, J. Sci., 21, 41 (1946) (Ca 41:3033 g) gave 6-methylthio-5-nitroisoquinoline (632 mg). This material (200 mg) was reduced using stannous chloride (2.0 g) and concentrated hydrochloric acid (30 ml) to give 5-amino-6-(methylthio) isoquinoline (143 mg). This material (140 mg) was coupled with 2-hexylthiodecanoic acid (prepared according to the procedures described in Examples 1 and 3) using the procedure described in Example 25 to give the title compound (80 mg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JS Kim, HK Rhee, HJ Park, IK Lee, SK Lee… - Bioorganic & Medicinal …, 2007 - Elsevier
… 1).13, 14, 15 In a continuous study to develop novel anticancer agents based on nitrogen containing heterocyclic quinones, a series of substituted 6-chloroisoquinoline-5,8-diones (5a–i…
Number of citations: 35 www.sciencedirect.com
R Hee-Kyung, RYU Chung-Kyu… - 추계총회및학술 …, 2005 - scholar.kyobobook.co.kr
Synthesis of 6 -chloroisoquinoline -5 ,8 -diones and [3 ,4-b ] phenazine- 5 .1 2 - diones and evaluation of their cytotoxicity and DNA topoisomerase inhibitory activity - 학지사ㆍ교보문고 …
Number of citations: 0 scholar.kyobobook.co.kr
EV Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
… mixture, and for para 61% oxazoleto 39% 6-chloroisoquinoline. A crude dimethyl p -… This was first extracted with 13% aqueous HC1 to remove 6-chloroisoquinoline, then with 38…
Number of citations: 43 pubs.acs.org
SH Liu - The Journal of Organic Chemistry, 1977 - ACS Publications
… 6-chloroisoquinoline. A crude dimethyl p -chlorobenzalaminoacetal (40 g, from equivalent … This was first extracted with 13% aqueous HC1 to remove 6-chloroisoquinoline, then with 38…
Number of citations: 24 pubs.acs.org
X Kou, Q Zhao, ZH Guan - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… group on the C6 position of quinolines had little influence on both the yield and enantioselectivity, whereas a dramatic decrease in the yield was observed with 6-chloroisoquinoline (3q…
Number of citations: 12 pubs.rsc.org
AD Clark, UT Ha, RH Prager… - Australian Journal of …, 1999 - CSIRO Publishing
… 6-Chloroisoquinoline and dimethyl malonate were absent from the product mixture at 600oC, but at 750oC the product mixture included 6-chloroisoquinoline (8%) and dimethyl …
Number of citations: 1 www.publish.csiro.au
GD Zhu, J Gong, A Claiborne, KW Woods… - Bioorganic & medicinal …, 2006 - Elsevier
The structure–activity relationships of a series of isoquinoline–pyridine-based protein kinase B/Akt antagonists have been investigated in an effort to improve the major short-comings of …
Number of citations: 53 www.sciencedirect.com
YJ Esvan, W Zeinyeh, T Boibessot, L Nauton… - European Journal of …, 2016 - Elsevier
The design and synthesis of new pyrido[3,4-g]quinazoline derivatives is described as well as their protein kinase inhibitory potencies toward five CMGC family members (CDK5, CK1, …
Number of citations: 36 www.sciencedirect.com
R Mohebat, A Yazdani-Elah-Abadi - Chinese Chemical Letters, 2017 - Elsevier
Caffeine was applied as a green and natural catalyst for the one-pot, four-component sequential condensation between 2-hydroxy-1,4-naphthoquinone, aromatic 1,2-diamines, …
Number of citations: 22 www.sciencedirect.com
P Nagaraju, PN Reddy, P Padmaja, VG Ugale - Chemical Data Collections, 2020 - Elsevier
A new one pot three-component reaction for the synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives has been developed. The synthesis was achieved by reacting benzo[a]…
Number of citations: 8 www.sciencedirect.com

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